6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione
CAS No.: 101139-75-7
Cat. No.: VC20809515
Molecular Formula: C14H10O4S
Molecular Weight: 274.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 101139-75-7 |
|---|---|
| Molecular Formula | C14H10O4S |
| Molecular Weight | 274.29 g/mol |
| IUPAC Name | 8-(2-hydroxyethylsulfanyl)-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-2,4-dione |
| Standard InChI | InChI=1S/C14H10O4S/c15-6-7-19-11-5-4-10-12-8(11)2-1-3-9(12)13(16)18-14(10)17/h1-5,15H,6-7H2 |
| Standard InChI Key | GYDPRPZFQLDRHM-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)SCCO |
| Canonical SMILES | C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)SCCO |
Introduction
6-[(2-Hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione is a complex organic compound with the CAS number 101139-75-7. It is characterized by its molecular formula C14H10O4S and molecular weight of 274.29 g/mol . This compound is of interest in chemical research due to its unique structure, which combines a naphtho[1,8-cd]pyran core with a hydroxyethylthio substituent.
Synthesis and Availability
While specific synthesis methods for 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione are not detailed in the available literature, compounds with similar structures often involve multi-step reactions involving the formation of the pyran ring and subsequent substitution reactions. This compound is available from suppliers like Alfa Chemistry for experimental and research purposes .
Potential Applications
Although specific applications of 6-[(2-hydroxyethyl)thio]-1H,3H-naphtho[1,8-cd]pyran-1,3-dione are not well-documented, compounds with similar structures are often explored for their potential biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. The presence of a hydroxyethylthio group could potentially confer unique interactions with biological targets, making it a candidate for further investigation in medicinal chemistry.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume